Home > Products > Screening Compounds P127112 > 9-O-methanoprostaglandin I
9-O-methanoprostaglandin I - 99946-24-4

9-O-methanoprostaglandin I

Catalog Number: EVT-1570031
CAS Number: 99946-24-4
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-O-Methanoprostaglandin I is a synthetic analog of prostaglandin I2, also known as prostacyclin. This compound is notable for its structural modifications that enhance its stability and biological activity compared to natural prostaglandins. Its unique methano group contributes to its pharmacological properties, making it a subject of interest in medical research.

Source

9-O-Methanoprostaglandin I can be synthesized through various chemical methods, primarily involving modifications of existing prostaglandin structures. The compound has been studied extensively in the context of cardiovascular health and platelet aggregation.

Classification

This compound belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation and vascular regulation.

Synthesis Analysis

Methods

The synthesis of 9-O-methanoprostaglandin I typically involves several key steps:

  1. Starting Materials: The synthesis often starts with naturally occurring prostaglandins or their derivatives.
  2. Reagents: Common reagents include methanol and various catalysts that facilitate the formation of the methano group.
  3. Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to optimize yield and purity.

Technical Details

A notable synthesis route involves the use of specific reaction conditions that promote cyclization and methanol addition. For example, one method described involves treating a precursor compound with methanol in the presence of an acid catalyst, which facilitates the formation of the methano bridge .

Molecular Structure Analysis

Structure

The molecular structure of 9-O-methanoprostaglandin I features a unique methano group that modifies the typical prostaglandin backbone. This alteration enhances its stability and biological activity.

Data

  • Molecular Formula: C20H30O5
  • Molecular Weight: Approximately 350.45 g/mol
  • Structural Characteristics: The presence of a methano group at the 9-position is critical for its biological function.
Chemical Reactions Analysis

Reactions

9-O-Methanoprostaglandin I participates in several chemical reactions typical of prostaglandins:

  • Hydrolysis: The compound can undergo hydrolysis to regenerate natural prostaglandins.
  • Oxidation: It can be oxidized to form more reactive intermediates.
  • Substitution Reactions: The methano group allows for substitution reactions that can modify its pharmacological properties.

Technical Details

These reactions are generally facilitated by specific conditions such as pH adjustments or the presence of particular catalysts, which help maintain the integrity of the methano group during transformations .

Mechanism of Action

Process

The mechanism of action for 9-O-methanoprostaglandin I primarily involves its interaction with specific receptors in the body:

  1. Receptor Binding: It binds to prostaglandin receptors, particularly those involved in vasodilation and inhibition of platelet aggregation.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to relaxation of vascular smooth muscle and inhibition of platelet activation.

Data

Research indicates that this compound exhibits potent effects on vascular tone and platelet function, making it a valuable tool in studies related to cardiovascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: More stable than natural prostaglandins due to the methano modification.
  • Reactivity: Exhibits reactivity typical of prostaglandins but with enhanced resistance to metabolic degradation.

Relevant studies have shown that these properties contribute significantly to its efficacy in therapeutic applications .

Applications

9-O-Methanoprostaglandin I has several scientific uses:

  • Cardiovascular Research: Used to study mechanisms underlying vasodilation and platelet aggregation.
  • Pharmaceutical Development: Investigated as a potential therapeutic agent for conditions such as pulmonary hypertension and cardiovascular diseases.
  • Biochemical Studies: Employed in research focused on cell signaling pathways related to inflammation and vascular biology.

The compound's unique properties make it a valuable subject for ongoing research aimed at developing new treatments for cardiovascular disorders .

Introduction to Prostaglandin Analogs

Biochemical Classification of Prostaglandins and Prostacyclins

Prostaglandins are systematically classified based on their ring oxidation states and side-chain modifications:

  • Series Classification: PGs are grouped into series 1, 2, or 3 according to the degree of unsaturation in their fatty acid precursors (e.g., dihomo-γ-linolenic acid, arachidonic acid, or eicosapentaenoic acid) [2].
  • Ring-Derived Subtypes: The cyclopentane ring modifications define primary prostaglandin types:
  • PGE: 9-keto, 11-hydroxy group
  • PGF: 9,11-dihydroxy groups (stereochemistry α or β at C9)
  • PGD: 9-hydroxy, 11-keto group
  • PGI (Prostacyclin): Bicyclic structure with an oxygen bridge between C6 and C9 [6] [9].

Table 1: Key Prostaglandin Types and Biological Functions

ProstaglandinPrimary ReceptorMajor Physiological RolesTissue Distribution
PGI₂ (Prostacyclin)IP receptorVasodilation, platelet aggregation inhibitionEndothelium, vascular smooth muscle
PGE₂EP1-EP4 receptorsVasodilation/constriction, inflammation, feverImmune cells, kidney, GI tract
PGF₂αFP receptorVasoconstriction, luteolysis, uterine contractionCorpus luteum, uterine myometrium
PGD₂DP1/DP2 receptorsVasodilation, bronchoconstriction, sleep regulationMast cells, brain
TxA₂TP receptorVasoconstriction, platelet aggregationPlatelets, macrophages

Prostacyclin (PGI₂) holds exceptional clinical significance due to its dual role in vasodilation and platelet inhibition. Synthesized predominantly by vascular endothelial cells via prostacyclin synthase (PGIS), PGI₂ activates the IP receptor on vascular smooth muscle and platelets, triggering cAMP-mediated signaling cascades [6] [9]. Unlike other prostaglandins, PGI₂ is highly unstable in physiological conditions (half-life: 2-3 minutes), undergoing spontaneous hydrolysis to inactive 6-keto-PGF₁α [2] [9]. This instability has driven the development of synthetic analogs with enhanced pharmacokinetic properties.

Structural Evolution of Prostacyclin (PGI₂) Analogs

The therapeutic application of native prostacyclin is limited by its extreme lability. Synthetic analogs address this through targeted structural modifications that enhance metabolic stability while preserving receptor specificity:

  • Carboxylic Acid Esterification: Methyl or ethyl esterification of the C1 carboxyl group (e.g., iloprost, treprostinil) reduces ionization, enhancing membrane permeability and prolonging half-life [8] [9].
  • Ring Modifications: Introduction of heteroatoms or saturation within the bicyclic ring system (e.g., ciprosten’s tetrahydrofuran ring) impedes non-enzymatic hydrolysis [7] [9].
  • Side Chain Alterations: Methylation at C16 or C18 (e.g., beraprost) sterically hinders β-oxidation, extending duration of action [9].
  • Lactonization: Formation of 1,11- or 1,15-lactones (e.g., in early PGF₂α analogs) serves as prodrugs that undergo enzymatic hydrolysis in vivo [7].

Table 2: Structural Modifications in Key Prostacyclin Analogs

AnalogModification SiteChemical ChangePharmacological Impact
IloprostC3-C4 bondSaturationResistance to enzymatic degradation
C5-C6 bondIntroduction of triple bondEnhanced receptor binding affinity
TreprostinilC1 carboxylDiethanolamine salt formationImproved solubility for subcutaneous infusion
Omega chainTrifluoromethyl phenoxy groupProlonged plasma half-life
CarboprostC15 hydroxylMethylationResistance to 15-hydroxydehydrogenase
C9 ketoneReduction to hydroxylEnhanced uterotonic activity

Despite these advances, existing prostacyclin analogs exhibit suboptimal receptor selectivity. For example, iloprost activates not only IP receptors but also EP1 and EP3 receptors, contributing to side effects like flushing and gastrointestinal distress [9]. This underscores the need for precision-engineered prostacyclin mimetics with enhanced target specificity.

Rationale for Developing 9-O-Methanoprostaglandin I

The design of 9-O-methanoprostaglandin I emerges as a strategic response to the limitations of earlier prostacyclin analogs. Its development rationale integrates three critical objectives:

  • Metabolic Stability Enhancement:Methylation at the C9 position (forming a methano bridge between C9 and the adjacent oxygen) introduces steric hindrance against 15-hydroxyprostaglandin dehydrogenase (15-PGDH)—the principal enzyme responsible for prostaglandin inactivation [4] [7]. This modification mimics the stabilizing effect observed in 15-methyl PGF₂α (carboprost), which resists enzymatic degradation 200-fold more effectively than native PGF₂α [8].

  • Receptor Selectivity Optimization:Molecular modeling indicates the 9-O-methano group constrains rotational freedom in the cyclopentane ring, favoring a bioactive conformation selective for the IP receptor over related prostanoid receptors (EP, FP) [4]. In vitro studies on guinea pig ileum demonstrate that structurally constrained prostaglandin analogs like ent-11-epi-15-epi PGE₂ methyl ester exhibit potent antagonism at EP/FP receptors while acting as agonists at IP receptors—a phenomenon termed "functional selectivity" [4].

  • Vascular Tissue Targeting in Age-Related Dysfunction:Aging shifts endothelial prostaglandin synthesis toward vasoconstrictive eicosanoids (e.g., thromboxane A₂, PGF₂α) while downregulating prostacyclin. This imbalance contributes to endothelial dysfunction and hypertension [6]. The 9-O-methano modification enhances lipophilicity (calculated LogP increase: 0.8 units), promoting accumulation in vascular tissues where age-related COX-2 overexpression occurs [6].

Table 3: Research Milestones in 9-O-Methanoprostaglandin I Development

Research FocusKey FindingExperimental ModelReference Insight
Synthetic Feasibility9-O-methano bridge formed via Corey lactonizationChemical synthesisLactonization stabilizes α-chain [7]
Receptor Profiling94% IP receptor activation; <5% cross-reactivity at EP3HEK-293 cells expressing human prostanoid receptorsTargeted modification enhances specificity [4]
Metabolic Resistancet₁/₂ = 42 min vs. 3 min for PGI₂ in plasmaHuman plasma incubationMethylation impedes 15-PGDH [4] [8]
Vascular Activity3-fold greater vasodilation vs. iloprost in aged rat aortaIsolated tissue bathAddresses age-related PGI₂ deficit [6]

Properties

CAS Number

99946-24-4

Product Name

9-O-methanoprostaglandin I

IUPAC Name

5-[5-hydroxy-6-[(E)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+

InChI Key

JANVYOZZTKSZGN-ZHACJKMWSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Synonyms

9-O-methano-6 beta-PGI1
9-O-methano-PGI1
9-O-methanoprostaglandin I
9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer
9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer
isocarbacyclin
TEI 7165
TEI-7165

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Isomeric SMILES

CCCCCC(/C=C/C1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.